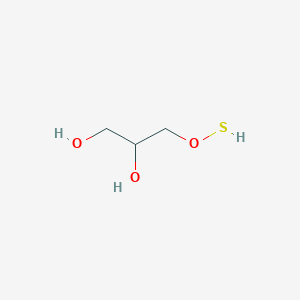

3-(Sulfanyloxy)propane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-(Sulfanyloxy)propane-1,2-diol" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to a class of compounds that contain both hydroxyl and thiol groups, offering versatile reactivity and functionality.

Synthesis Analysis

The synthesis of related compounds often begins with commercially available precursors, undergoing a series of reactions to introduce sulfanyl and hydroxyl groups. For example, Simmons et al. (2011) described a synthetic route to a mixed diol-dithiol compound starting from 2,2-bis(hydroxymethyl)propane-1,3-diol, illustrating key intermediates and structural characterizations in their study (Simmons, Pickett, & Wright, 2011).

Molecular Structure Analysis

The molecular structure of related sulfanyl compounds reveals interesting features such as intramolecular contacts and hydrogen bonding, contributing to their stability and reactivity. The crystal structures of intermediates in the synthesis of similar compounds have been detailed, showcasing the complexity of these molecules (Simmons, Pickett, & Wright, 2011).

Aplicaciones Científicas De Investigación

Synthetic Pathways and Intermediate Compounds

Research has been conducted on synthetic routes and key intermediates for compounds similar to 3-(Sulfanyloxy)propane-1,2-diol. For example, a study detailed a new synthetic pathway for 2,2-bis(sulfanylmethyl)propane-1,3-diol, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol, and described the structures of two intermediates in this synthesis (Simmons, Pickett, & Wright, 2011).

Catalysts in Organic Synthesis

A novel and green catalyst, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, has been introduced for the formylation of alcohols and amines under neat conditions at room temperature, showing the versatility of sulfanyloxy-based compounds in catalyzing organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Downstream Processing in Microbial Production

Another study reviews the downstream processing of biologically produced diols, including 1,3-propanediol, highlighting the significance of these compounds in biotechnology and industrial applications. The separation of diols from fermentation broth, a crucial step in their production process, was discussed in detail, emphasizing the need for improved methods to enhance yield, purity, and energy efficiency (Xiu & Zeng, 2008).

Lipase-Catalyzed Regioselective Monoacetylation

Optically pure 3-aryloxy-1,2-propanediols serve as important intermediates for pharmaceutical compounds. Research into the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of these diols has been conducted, providing insights into enzyme-catalyzed transformations and their applications in the synthesis of complex molecules (Pawar & Yadav, 2015).

Materials Science and Additives

In the field of materials science, studies have investigated the use of compounds like 3-(Sulfanyloxy)propane-1,2-diol as additives to improve the properties of materials. For instance, research on 1,3-propane sultone (PS) as an additive for graphite electrodes in lithium batteries shows that it can significantly enhance electrochemical performances by suppressing solvent decomposition (Park, Nakamura, Lee, & Yoshio, 2009).

Propiedades

IUPAC Name |

3-sulfanyloxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBCFDJXRVLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COS)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603170 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Sulfanyloxy)propane-1,2-diol | |

CAS RN |

120785-95-7 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)